

Technical Guide: Physicochemical Profiling of N,N-Dimethyl-N'-p-tolylsulphamide

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Compound of Interest

Compound Name: *N,N-Dimethyl-N'-p-tolylsulphamide*

CAS No.: 66840-71-9

Cat. No.: B104515

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Executive Summary & Compound Identity

N,N-Dimethyl-N'-p-tolylsulphamide (CAS: 66840-71-9) is a specialized sulfamide derivative distinct from the more common sulfonamides.[1][2] Structurally, it features a sulfonyl group bridging a dimethylamine moiety and a p-toluidine moiety ().

This compound is primarily identified as a metabolite of the fungicide Tolyfluanid and is used as a reference standard in environmental and food safety analysis. In medicinal chemistry, the sulfamide linker () acts as a bioisostere for urea, offering unique hydrogen-bonding capabilities and hydrolytic stability.

Critical Distinction: Do not confuse this compound with its isomer, N,N-dimethyl-p-toluenesulfonamide (CAS 599-69-9). The isomer has the sulfur attached directly to the aromatic ring (

), whereas the subject compound has a nitrogen attached to the ring (). This structural difference results in drastically different melting points (80°C vs. 152°C).

Chemical Structure[1][2][3][4][5][6][7][8]

- IUPAC Name: 1-(Dimethylsulfamoylamino)-4-methylbenzene[1][2]
- Molecular Formula:
[2]
- Molecular Weight: 214.28 g/mol [1][3][4]
- SMILES: CN(C)S(=O)(=O)Nc1ccc(C)cc1

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models. The melting point is the primary quality attribute for purity verification.

Table 1: Core Physical Constants

Property	Value	Condition/Note
Melting Point (MP)	80 °C	Experimental (Solid state)
Boiling Point (BP)	319.7 °C	Predicted @ 760 mmHg
Density	1.26 g/cm ³	Predicted
Flash Point	N/A (Solid)	Note: Databases listing ~2°C refer to Acetonitrile standard solutions.[3]
Appearance	White to Off-White Solid	Crystalline powder
Solubility	Soluble	DMSO, Methanol, Acetonitrile, Ethyl Acetate
Solubility	Insoluble/Low	Water

Technical Insight: Melting Point Determination

The melting point of 80°C is a critical purity indicator.

- **Depression:** Impurities derived from incomplete synthesis (e.g., residual p-toluidine) will significantly depress the MP below 78°C.
- **Polymorphism:** While specific polymorph studies are limited for this specific metabolite, sulfamides are prone to hydrogen-bond-directed packing. Recrystallization solvent choice (e.g., Ethanol vs. Hexane/Ethyl Acetate) may influence crystal habit but typically converges to the stable form melting at 80°C.

Technical Insight: Boiling Point & Stability

- **Decomposition Risk:** The predicted boiling point (~320°C) is theoretical. In practice, sulfamides often undergo thermal decomposition (S-N bond cleavage) before reaching atmospheric boiling points.
- **Distillation:** Purification by distillation is not recommended at atmospheric pressure. If required, Kugelrohr distillation under high vacuum (<0.1 mmHg) should be attempted, likely observing sublimation or distillation around 150-180°C.

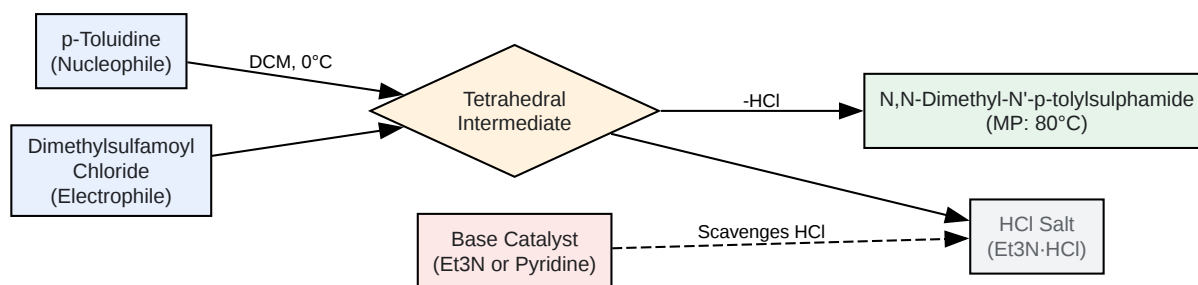
Synthesis & Manufacturing Protocol

To ensure high fidelity in drug development or analytical standard preparation, the synthesis must avoid contamination with the starting aniline. The standard route involves the nucleophilic substitution of dimethylsulfamoyl chloride by p-toluidine.

Reaction Logic

The reaction is a nucleophilic attack of the p-toluidine nitrogen onto the sulfur of the sulfamoyl chloride. A base (Triethylamine or Pyridine) is required to scavenge the HCl byproduct and drive the equilibrium forward.

Graphviz Diagram: Synthesis Pathway



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Caption: Nucleophilic substitution pathway for the synthesis of ***N,N*-Dimethyl-*N'*-*p*-tolylsulphamide**.

Experimental Protocol

Objective: Synthesis of 5.0 g of ***N,N*-Dimethyl-*N'*-*p*-tolylsulphamide**.

Reagents:

- *p*-Toluidine (1.0 eq)
- Dimethylsulfamoyl chloride (1.1 eq)
- Triethylamine (1.5 eq)
- Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Dissolution: Add *p*-Toluidine (23.3 mmol) and Triethylamine (35.0 mmol) to 50 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
- Addition: Dropwise add Dimethylsulfamoyl chloride (25.6 mmol) diluted in 10 mL DCM over 15 minutes. Reasoning: Exothermic control prevents side reactions and tar formation.

- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until p-toluidine is consumed.
- Workup:
 - Quench with water (50 mL).
 - Separate the organic layer.[\[5\]](#)[\[6\]](#)
 - Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted p-toluidine and excess base. Critical Step: This ensures the MP is not depressed by starting amine.
 - Wash with Brine, dry over

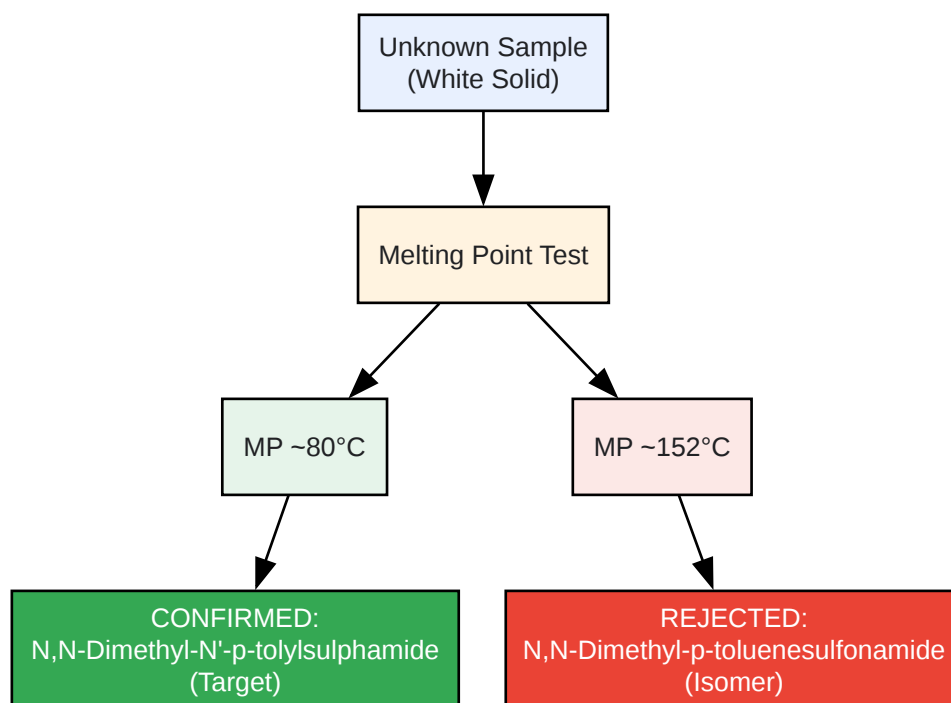
, and concentrate in vacuo.
- Purification: Recrystallize the crude solid from Ethanol/Hexane or Ethyl Acetate/Hexane.
- Validation: Dry the white crystals under vacuum. Measure MP (Target: 79–81°C).

Analytical Validation (Self-Validating System)

To distinguish the product from potential impurities (specifically the sulfonamide isomer or starting material), use the following diagnostic signals:

Technique	Diagnostic Signal	Interpretation
¹ H NMR (CDCl ₃)	2.80 ppm (s, 6H)	protons. Sharp singlet confirms dimethyl group.
¹ H NMR (CDCl ₃)	6.5–7.0 ppm (s, 1H, broad)	proton. Exchangeable with D ₂ O.
IR Spectroscopy	1150, 1340 cm ⁻¹	symmetric/asymmetric stretching.
IR Spectroscopy	~3250 cm ⁻¹	stretch (Absent in the sulfonamide isomer).

Graphviz Diagram: Identification Logic



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Caption: Decision tree for distinguishing the target sulfamide from its sulfonamide isomer based on melting point.

References

- ChemBK. (2024). [2] N,N-dimethyl-N'-p-tolylsulfamide - Physico-chemical Properties. Retrieved from [[Link](#)]
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